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Compound of Interest

Compound Name: Butyl propionate

Cat. No.: B165908

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for butyl
propionate, a common ester with applications in the fragrance, flavor, and solvent industries.
The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass
spectrometry (MS) characteristics, offering a foundational dataset for its identification and
characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The *H
and 3C NMR spectra of butyl propionate provide distinct signals corresponding to each
unique proton and carbon environment in the molecule.

'H NMR Spectroscopy

The proton NMR spectrum of butyl propionate exhibits five distinct signals, each
corresponding to a different set of protons in the molecule. The chemical shifts (d) are reported
in parts per million (ppm) relative to a standard reference, and the splitting patterns are a result
of spin-spin coupling with neighboring protons.

Table 1: *H NMR Spectroscopic Data for Butyl Propionate
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. . Coupling

Chemical Shift L .
Protons Multiplicity Constant (J, Integration

(3, ppm)

Hz)

-CHz-0O- 4.06 Triplet (t) 6.7 2H
-CH2-C=0 2.28 Triplet (1) 75 2H
-O-CHz2-CHz- 1.64 Sextet 7.2 2H
-CH2-CHs 1.40 Sextet 7.4 2H
-O-(CH2)3-CHs 0.94 Triplet (t) 7.4 3H
-C(=0)-CH2-CHs  1.14 Triplet (t) 7.5 3H

3C NMR Spectroscopy

The carbon-13 NMR spectrum provides information on the different carbon environments within
the butyl propionate molecule.

Table 2: 13C NMR Spectroscopic Data for Butyl Propionate

Carbon Chemical Shift (0, ppm)
C=0 174.5

-CHa2-O- 64.2

-O-CH2-CHa2- 30.7

-CHz2-C=0 27.7

-O-(CH2)2-CHa2- 19.2

-O-(CH2)3-CHs 13.7

-C(=0)-CH2-CHs 9.1

Infrared (IR) Spectroscopy
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Infrared spectroscopy is used to identify the functional groups present in a molecule by
measuring the absorption of infrared radiation. The IR spectrum of butyl propionate shows
characteristic absorption bands for the ester functional group and the alkyl chains.

Table 3: Infrared (IR) Spectroscopic Data for Butyl Propionate

Wavenumber (cm~?) Vibrational Mode Functional Group

2965, 2937, 2877 C-H stretching Alkane
1742 C=0 stretching Ester
1180 C-O stretching Ester

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. For butyl propionate, with a molecular weight of 130.18 g/mol , the mass

spectrum shows a molecular ion peak and several characteristic fragment ions.

Table 4: Mass Spectrometry Data for Butyl Propionate

m/z Relative Intensity (%) Proposed Fragment lon
130 ~5 [M]* (Molecular lon)

115 ~10 [M - CHs]*

101 ~20 [M - CzHs]*

87 ~30 [M - CsH7]*

73 ~100 [CH3CH2C(OH)2]*

57 ~95 [CaHs]* or [CH3CH2CO]*
43 ~40 [C3sH7]*

29 ~60 [C2Hs]*
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Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented

above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of butyl propionate (approximately 10-20 mg) is dissolved in
a deuterated solvent (e.g., 0.6-0.7 mL of chloroform-d, CDCls) in a clean, dry 5 mm NMR
tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard for
chemical shift referencing (0 ppm).

Instrumentation: The spectrum is acquired on a 300 MHz (or higher) NMR spectrometer.

'H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum.
Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2
seconds, and an acquisition time of 2-3 seconds. Typically, 8 to 16 scans are co-added to
improve the signal-to-noise ratio.

13C NMR Acquisition: A proton-decoupled pulse sequence is used to obtain the carbon
spectrum. A wider spectral width (e.g., 220 ppm) is used. Due to the lower natural
abundance and smaller gyromagnetic ratio of 13C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed, phase-
corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are
referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As butyl propionate is a liquid, the spectrum can be obtained directly
as a neat thin film. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr).

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The
sample is then placed in the IR beam path, and the sample spectrum is acquired. The
spectrum is typically recorded over the range of 4000-400 cm~1.
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Data Processing: The final spectrum is presented in terms of transmittance or absorbance as
a function of wavenumber (cm™1).

Mass Spectrometry (MS)

Sample Introduction: Butyl propionate, being a volatile liquid, is well-suited for analysis by
Gas Chromatography-Mass Spectrometry (GC-MS). A dilute solution of butyl propionate in
a volatile organic solvent (e.g., dichloromethane or hexane) is prepared. A small volume
(e.g., 1 pL) of this solution is injected into the GC.

Gas Chromatography (GC): The sample is vaporized in the heated injection port and
separated on a capillary column (e.g., a non-polar DB-5 column). The oven temperature is
programmed to ramp from a low initial temperature (e.g., 50 °C) to a higher final temperature
to ensure good separation of the analyte from any impurities.

Mass Spectrometry (MS): As the butyl propionate elutes from the GC column, it enters the
ion source of the mass spectrometer. Electron ionization (El) at 70 eV is a standard method
for generating ions.

Data Acquisition: The mass analyzer (e.g., a quadrupole) scans a range of mass-to-charge
ratios (m/z), typically from 20 to 200 amu, to detect the molecular ion and its fragments.

Data Processing: The resulting mass spectrum is a plot of relative ion abundance versus
m/z.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the

molecular structure of butyl propionate, as well as a general workflow for its spectroscopic

analysis.
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Butyl Propionate: Structure-Spectra Correlation

Molecular Structure
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Caption: Correlation of Butyl Propionate's structure with its key spectroscopic signals.
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General Spectroscopic Analysis Workflow
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Caption: A generalized workflow for the spectroscopic analysis of a liquid sample like butyl
propionate.

« To cite this document: BenchChem. [Spectroscopic Profile of Butyl Propionate: An In-Depth
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b165908?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b165908?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

